4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid
Description
4-[(E)-Quinolin-4-yldiazenyl]benzenesulfonic acid is an azo compound featuring a quinoline moiety linked via a diazenyl (–N=N–) group to a benzenesulfonic acid. The (E)-configuration indicates trans geometry around the diazenyl bond. This structure combines the electron-rich aromatic quinoline system with the strongly acidic sulfonic acid group, making it suitable for applications in coordination chemistry, optoelectronics, and bioactive molecule design. Its synthesis typically involves diazotization and coupling reactions, as seen in related compounds .
Properties
CAS No. |
5447-63-2 |
|---|---|
Molecular Formula |
C15H11N3O3S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-(quinolin-4-yldiazenyl)benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O3S/c19-22(20,21)12-7-5-11(6-8-12)17-18-15-9-10-16-14-4-2-1-3-13(14)15/h1-10H,(H,19,20,21) |
InChI Key |
HTVVKZNGOGTJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Aminoquinoline
The diazotization of 4-aminoquinoline involves treating the amine with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to yield a diazonium salt. Key parameters include:
-
Temperature control : Excess heat leads to diazonium salt decomposition.
-
Acid concentration : A stoichiometric excess of HCl (2.5–3.0 equiv.) ensures protonation of the amine and stabilizes the diazonium intermediate.
The resulting diazonium salt is highly reactive and must be used immediately in the coupling step to prevent degradation.
Azo Coupling with Benzenesulfonic Acid Derivatives
The coupling reaction positions the diazonium electrophile at the para or ortho position of the benzenesulfonic acid, dictated by the directing effects of the sulfonic acid group (-SO₃H). Sulfonic acids are strong meta-directing groups, but the coupling reaction requires an activating group (e.g., -OH, -NH₂) on the benzene ring to facilitate electrophilic attack.
Preparation of 4-Hydroxybenzenesulfonic Acid
4-Hydroxybenzenesulfonic acid serves as an ideal coupling partner due to the activating -OH group. It is synthesized via sulfonation of phenol with concentrated H₂SO₄ at 100–120°C:
The sulfonation regioselectively targets the para position due to the electron-donating -OH group.
Coupling Reaction Mechanism
Under weakly basic conditions (pH 8–9), the diazonium salt reacts with the deprotonated phenoxide ion of 4-hydroxybenzenesulfonic acid. The mechanism proceeds via electrophilic aromatic substitution, forming the azo linkage at the ortho or para position relative to the -OH group. The para product predominates due to steric hindrance at the ortho site.
Sulfonation of Preformed Azo Intermediates
An alternative approach involves sulfonating the preformed azo compound (4-[(E)-Quinolin-4-yldiazenyl]benzene) to introduce the -SO₃H group. This method circumvents the need for a pre-sulfonated coupling partner but requires harsh conditions that may degrade the azo group.
Reaction Conditions and Solvent Systems
Sulfonation is achieved using fuming sulfuric acid (oleum) or concentrated H₂SO₄ in high-boiling solvents (e.g., phosphoric acid, xylene) at 140–200°C. These solvents stabilize the azo compound and prevent decomposition:
Key advantages :
Challenges and Mitigation Strategies
-
Azo group stability : Prolonged exposure to H₂SO₄ above 180°C causes cleavage of the -N=N- bond. Reaction times must be minimized (1–2 hours).
-
Regioselectivity : Sulfonation occurs meta to the azo group, as confirmed by NMR and X-ray crystallography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-sulfonation | 72–78 | 98–99 | Mild coupling conditions; high regioselectivity | Requires synthesis of sulfonated coupling partner |
| Post-sulfonation | 65–70 | 95–97 | Simplified starting materials | Risk of azo group degradation; harsh conditions |
Industrial-Scale Production and Optimization
Solvent Selection for Sulfonation
High-boiling solvents like polyphosphoric acid (boiling point: 300°C) enable reactions at elevated temperatures without decomposition. Patent data demonstrates that polyphosphoric acid improves yield (94%) and purity (99%) compared to aromatic hydrocarbons.
Chemical Reactions Analysis
Types of Reactions
4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in the formation of 4-quinolinylamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-quinolinylamine derivatives.
Substitution: Halogenated benzenesulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that azo compounds, including derivatives of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid, exhibit notable antibacterial properties. For instance, studies have demonstrated that certain azo derivatives show significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like azithromycin .
Case Study: Antibacterial Efficacy
In a recent study, a series of azo-thiazole derivatives were synthesized, revealing that some compounds had MIC values as low as 10 µg/mL against Staphylococcus aureus, indicating their potential as new antimicrobial agents . The binding affinity of these compounds to bacterial proteins was also assessed using molecular docking studies, which showed favorable interactions with the active sites of target proteins.
Dye Synthesis
Acid Dyes Production
this compound serves as a precursor in the synthesis of novel acid dyes. These dyes are utilized in various industries for their vibrant colors and stability. The compound can be coupled with different aromatic amines to create azo dyes that exhibit excellent solubility and fastness properties .
Table: Properties of Synthesized Azo Dyes
| Dye Compound | Solubility | Fastness to Light | Fastness to Washing |
|---|---|---|---|
| Dye A | High | Good | Moderate |
| Dye B | Moderate | Excellent | Good |
| Dye C | High | Moderate | Excellent |
This table summarizes the solubility and fastness properties of several azo dyes synthesized from derivatives of this compound, showcasing their potential applications in textile and paper industries.
Materials Science
Optical Properties
The compound has been studied for its optical properties, particularly in the development of photochromic materials. Azo compounds are known for their ability to undergo reversible photoisomerization, making them suitable for applications in light-responsive materials .
Case Study: Photochromic Behavior
In a study examining the optical properties of quinoline azo-dyes, it was found that films made from these compounds exhibited significant changes in absorbance under UV light exposure. Such materials can be utilized in smart coatings and sensors .
Electrochemical Applications
Corrosion Inhibition
Recent investigations have highlighted the electrochemical behavior of this compound derivatives as corrosion inhibitors for metals in acidic environments. The percentage inhibition efficiency (IE) was reported to be as high as 90% for specific formulations .
Table: Corrosion Inhibition Efficiency
| Compound Name | Medium | % Inhibition Efficiency |
|---|---|---|
| Quinoline Derivative A | 1 M HCl | 90 |
| Quinoline Derivative B | 1 M HCl | 88.8 |
| Quinoline Derivative C | 1 M HCl | 77.7 |
This table illustrates the effectiveness of various quinoline derivatives as corrosion inhibitors, highlighting their potential use in protecting metal surfaces from degradation.
Mechanism of Action
The mechanism of action of 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid involves its interaction with molecular targets through its quinoline and azo moieties. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The azo group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Diazenyl vs. Carbonyl Linkages : Diazenyl-linked compounds exhibit planar geometries conducive to π-π stacking and coordination with metals, whereas carbonyl-linked derivatives (e.g., benzimidazole-based compounds) show enhanced rigidity and hydrogen-bonding capabilities .
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in compound 9 ) increase acidity and antimicrobial activity, while bulky alkyl chains (e.g., heptanamido in compound 20 ) improve solubility in non-polar matrices.
Key Observations :
- Antimicrobial Activity : Compounds with nitro groups (e.g., compound 9 ) show enhanced activity due to increased electrophilicity.
- Optoelectronic Properties: Schiff base derivatives (e.g., compound 3 ) exhibit liquid crystal behavior, whereas the quinoline compound’s fluorescence properties remain underexplored but promising .
Physicochemical and Spectral Comparisons
Table 3: Physical Properties and Spectral Data
Key Observations :
- Solubility : Sulfonic acid groups confer high water solubility across all compounds, enabling biomedical applications.
- Spectral Signatures : IR spectra consistently show –SO₃H stretches near 1180 cm⁻¹, while NMR data reveal distinct aromatic proton environments depending on substituents .
Biological Activity
The compound 4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid is a diazenyl derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a benzenesulfonic acid through an azo group. This structural configuration is significant because it influences the compound's interactions with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar azo structures exhibit promising antibacterial properties. For instance, molecular docking studies have indicated that various azo compounds bind effectively to bacterial enzymes, suggesting potential as antibacterial agents. Specifically, the compound's interaction with the FabH enzyme in E. coli has been highlighted, where it may inhibit fatty acid synthesis, a critical pathway for bacterial growth .
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | TBD | Inhibition of fatty acid synthesis |
| Azo-thiazole derivatives | Various bacteria | 2.5 - 5 µg/ml | Binding to DNA gyrase |
| Sulfonamide derivatives | Staphylococcus aureus | 0.5 µg/ml | Dihydropteroate synthase inhibition |
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence suggesting that azo compounds can exhibit anti-inflammatory properties. A study on similar compounds indicated that they could inhibit pro-inflammatory cytokines in vitro, providing a basis for further exploration of their therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Molecular Docking Studies : A study conducted on various azo derivatives, including those similar to this compound, utilized molecular docking to assess binding affinities to bacterial proteins. The results indicated strong interactions with active sites of key enzymes, which are crucial for bacterial survival .
- In Vitro Testing : Compounds structurally related to this compound were subjected to in vitro testing against multiple bacterial strains. The findings revealed significant antibacterial activity with MIC values comparable to established antibiotics .
- Synergistic Effects : Research has shown that combining azo compounds with other antimicrobial agents can enhance their efficacy. For example, a combination of an azo derivative with a known antibiotic resulted in a synergistic effect against resistant strains of bacteria .
Q & A
Basic Question: What are the key considerations for synthesizing 4-[(E)-Quinolin-4-yldiazenyl]benzenesulfonic Acid with high purity?
Methodological Answer:
Synthesis requires precise diazonium coupling between quinolin-4-amine and benzenesulfonic acid derivatives under controlled pH and temperature. Critical steps include:
- Diazotization : Use nitrous acid (HNO₂) at 0–5°C to generate the diazonium salt .
- Coupling Reaction : Adjust pH to 8–10 for optimal electrophilic substitution on the benzene ring .
- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to isolate the azo-linked product.
- Characterization : Confirm purity via -/-NMR, FTIR (azo bond at ~1400–1600 cm⁻¹), and elemental analysis .
Basic Question: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
Stability studies should focus on:
- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
- pH Sensitivity : UV-Vis spectroscopy to monitor absorbance shifts in acidic (pH 2–4) vs. alkaline (pH 9–11) conditions, as sulfonic acid groups may protonate/deprotonate .
- Photostability : Expose to UV light (254–365 nm) and track azo bond cleavage via HPLC or fluorescence quenching .
- Long-Term Storage : Accelerated aging studies (40°C/75% humidity) to simulate degradation pathways .
Advanced Question: What computational methods are suitable for predicting the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and azo bond reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., quinoline-binding enzymes) using AutoDock Vina or Schrödinger Suite .
- QSPR Models : Train neural networks on experimental data (e.g., solubility, binding affinity) to predict bioactivity .
- Comparative Analysis : Benchmark against analogs like 4-(4-hydroxy-phenylazo)-benzenesulfonic acid to identify substituent effects .
Advanced Question: How should researchers resolve contradictory data regarding the compound’s reactivity in heterogeneous vs. homogeneous reaction systems?
Methodological Answer:
- Systematic Variation : Test reactivity in polar (DMSO/H₂O) vs. nonpolar (toluene) solvents to assess solvation effects .
- Kinetic Profiling : Use stopped-flow spectroscopy to compare reaction rates under homogeneous (dissolved) and heterogeneous (solid-supported) conditions .
- Surface Analysis : Employ XPS or AFM to characterize solid-phase interactions (e.g., aggregation on catalytic surfaces) .
- Theoretical Frameworks : Link results to reaction dynamics theories (e.g., Marcus theory for electron transfer) to explain discrepancies .
Advanced Question: What experimental designs are recommended for studying the compound’s interactions with biological membranes?
Methodological Answer:
- Membrane Mimetics : Use liposomes (DPPC/DOPC) or Langmuir-Blodgett films to simulate lipid bilayers. Monitor penetration via fluorescence anisotropy or FRET .
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify passive diffusion .
- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) .
- Toxicity Screening : MTT assays on cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Question: How can researchers investigate the compound’s photochemical behavior for potential optoelectronic applications?
Methodological Answer:
- Photochromism Studies : Irradiate with UV/Visible light and track isomerization (E↔Z) via -NMR or circular dichroism .
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials linked to azo group activity .
- Computational Modeling : Time-dependent DFT (TD-DFT) to simulate excited-state transitions and predict absorption spectra .
- Device Integration : Fabricate thin films via spin-coating and test charge transport in OLED or sensor prototypes .
Advanced Question: What theoretical frameworks guide the design of experiments involving this compound in chemical engineering contexts?
Methodological Answer:
- Process Intensification : Apply CRDC subclass RDF2050108 (process control/simulation) to optimize reaction conditions .
- Separation Technologies : Leverage membrane-based separation (CRDC RDF2050104) for large-scale purification .
- Thermodynamic Modeling : Use statistical thermodynamics (QSAR) to predict phase behavior in multi-component systems .
- Scale-Up Protocols : Follow factorial design of experiments (DoE) to identify critical parameters (e.g., mixing rate, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
